molecular formula C19H19N3O5S2 B11172295 1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11172295
M. Wt: 433.5 g/mol
InChI Key: GDZFLYNOHYXCOR-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzothiazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE likely involves multiple steps, including the formation of the furan-2-carbonyl group, the methanesulfonylation of benzothiazole, and the coupling with piperidine-4-carboxamide. Typical reaction conditions might include:

    Formation of furan-2-carbonyl group: This could involve the acylation of furan using an appropriate acyl chloride.

    Methanesulfonylation of benzothiazole: This step might use methanesulfonyl chloride in the presence of a base.

    Coupling reactions: The final coupling with piperidine-4-carboxamide could be facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactions, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the furan ring.

    Reduction: Reduction of the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2-carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-N-(BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group.

    1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID: Carboxylic acid derivative instead of carboxamide.

Uniqueness

The presence of the methanesulfonyl group and the specific combination of functional groups in 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE may confer unique properties, such as increased solubility, specific binding affinities, or distinct reactivity patterns.

Properties

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19N3O5S2/c1-29(25,26)13-4-5-14-16(11-13)28-19(20-14)21-17(23)12-6-8-22(9-7-12)18(24)15-3-2-10-27-15/h2-5,10-12H,6-9H2,1H3,(H,20,21,23)

InChI Key

GDZFLYNOHYXCOR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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